molecular formula C6H5ClF2N2O B1592219 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 660845-30-7

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1592219
Key on ui cas rn: 660845-30-7
M. Wt: 194.56 g/mol
InChI Key: NMYPMEAFQUDCSC-UHFFFAOYSA-N
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Patent
US09000024B2

Procedure details

DMF (9.5 mL, 0.12 mol) was stirred over ice bath and phosphoryl chloride (24.0 mL, 0.257 mol) was added dropwise. To the solution was added 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one (5.51 g, 0.0372 mol) portion wise and the mixture was heated at 120° C. for 40 minutes. The reaction mixture was cooled, and the phosphoryl chloride was quenched by adding small chunks of ice slowly with stirring. The mixture was then extracted with ethyl acetate three times and combined organic layer was washed with water and brine, dried over MgSO4 and evaporated to give 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (5.66 g, 78.2%) as a dark orange/brown solid. This material was used without further purification for the next reaction.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
5.51 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=O)[CH3:3].P(Cl)(Cl)([Cl:8])=O.[F:11][CH:12]([F:20])[C:13]1[CH2:17][C:16](=[O:18])N(C)[N:14]=1>>[Cl:8][C:4]1[N:2]([CH3:3])[N:14]=[C:13]([CH:12]([F:20])[F:11])[C:17]=1[CH:16]=[O:18]

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.51 g
Type
reactant
Smiles
FC(C1=NN(C(C1)=O)C)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the phosphoryl chloride was quenched
ADDITION
Type
ADDITION
Details
by adding small chunks of ice slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate three times
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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